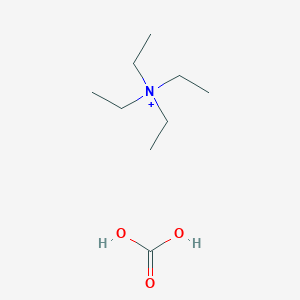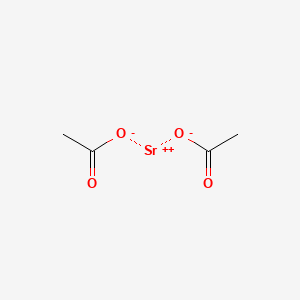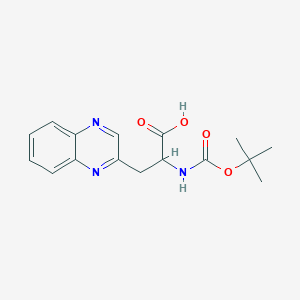
Boc-3-(2-quinoxalyl)-DL-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-3-(2-quinoxalyl)-DL-Ala-OH is a synthetic compound that features a quinoxaline moiety attached to a protected alanine residue. The Boc group (tert-butoxycarbonyl) is commonly used to protect amino acids during synthesis, ensuring that the functional groups remain intact until the desired stage of the reaction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(2-quinoxalyl)-DL-Ala-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected with a Boc group to form Boc-Ala.
Formation of Quinoxaline Derivative: The quinoxaline moiety is synthesized separately through a series of reactions involving aromatic compounds and nitrogen sources.
Coupling Reaction: The protected alanine is then coupled with the quinoxaline derivative using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
Boc-3-(2-quinoxalyl)-DL-Ala-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Substitution Reactions: The quinoxaline moiety can participate in electrophilic or nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles or electrophiles in the presence of a base or acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Alanine Derivative: After removal of the Boc group.
Substituted Quinoxaline Derivatives: Depending on the substituents introduced during substitution reactions.
科学研究应用
Boc-3-(2-quinoxalyl)-DL-Ala-OH has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of Boc-3-(2-quinoxalyl)-DL-Ala-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoxaline moiety can intercalate with DNA or inhibit specific enzymes, while the alanine residue can be recognized by amino acid transporters or enzymes.
相似化合物的比较
Similar Compounds
Boc-3-(2-quinoxalyl)-L-Ala-OH: The L-enantiomer of the compound.
Boc-3-(2-quinoxalyl)-D-Ala-OH: The D-enantiomer of the compound.
Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents.
Uniqueness
Boc-3-(2-quinoxalyl)-DL-Ala-OH is unique due to its combination of a quinoxaline moiety and a protected alanine residue. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C16H19N3O4 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21) |
InChI 键 |
GOPADOFTCYAWLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



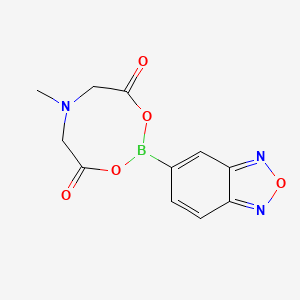

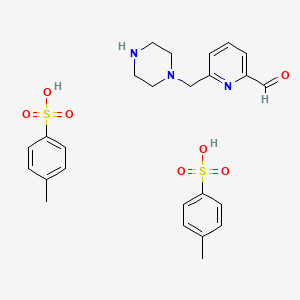
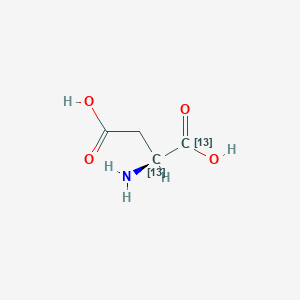

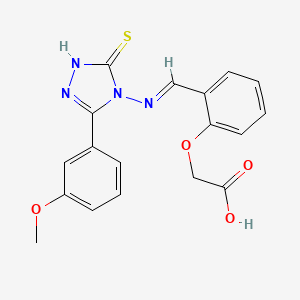

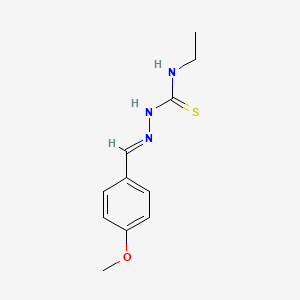
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)

